molecular formula C27H33N3O3S B2908081 3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-07-4

3-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

カタログ番号: B2908081
CAS番号: 1113136-07-4
分子量: 479.64
InChIキー: YWVBVQFBLWMXNN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • Position 3: A branched 3-methylbutyl group (isoamyl), contributing to lipophilicity and steric bulk.
  • Position 7: A carboxamide group (-CONH-) with a 2-methylpropyl (isobutyl) substituent, enhancing solubility and hydrogen-bonding capacity.
  • Position 4: A ketone group, critical for planarity and electronic resonance within the heterocyclic ring.

This structure suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, given the quinazoline scaffold’s prevalence in such roles .

特性

IUPAC Name

3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-17(2)12-13-30-26(33)22-11-10-21(25(32)28-15-18(3)4)14-23(22)29-27(30)34-16-24(31)20-8-6-19(5)7-9-20/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVBVQFBLWMXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCC(C)C)C(=O)N2CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Quinazoline derivatives are widely studied for their bioactivity. Below is a detailed comparison with analogous compounds:

Substituent Variations at Position 3

  • Target Compound : 3-methylbutyl (C5H11) provides moderate hydrophobicity (logP ~3.2 estimated).
  • Analog from : 3-(2-methoxyethyl) group introduces polarity via the ether oxygen, reducing logP (~2.8) and increasing water solubility .
  • Impact : The methoxyethyl group in the analog may improve pharmacokinetics (e.g., oral bioavailability) compared to the target’s isoamyl chain, but with reduced membrane permeability.

Sulfanyl-Linked Moieties at Position 2

  • Target Compound : 2-(4-methylphenyl)-2-oxoethyl group combines electron-donating methyl substitution with a ketone, favoring electrophilic reactivity (e.g., Michael addition) .
  • Impact : Chlorine substituents (as in ) may increase binding affinity to hydrophobic enzyme pockets, whereas methyl groups (target) prioritize metabolic flexibility.

Carboxamide Substituents at Position 7

  • Analog from : N-(4-sulfamoylphenyl) acetamide replaces the alkyl chain with a sulfonamide, drastically increasing polarity (logP ~1.5) and introducing sulfonamide’s classic protease inhibition properties .
  • Impact : Sulfamoyl groups enhance target specificity (e.g., carbonic anhydrase inhibition) but may reduce blood-brain barrier penetration compared to the target’s isobutyl group.

Structural and Functional Analysis Table

Compound ID Position 3 Substituent Position 2 Substituent Position 7 Substituent Key Properties (Estimated)
Target Compound 3-methylbutyl 2-(4-methylphenyl)-2-oxoethyl N-(2-methylpropyl) logP: 3.2; Moderate bioavailability
Compound 2-methoxyethyl 2-(4-methoxyphenyl)-2-oxoethyl N-(3-methylbutyl) logP: 2.8; Higher aqueous solubility
Compound N/A* 2-(4-chlorophenyl)-2-oxoethyl N-(2,4,6-trimethylphenyl) logP: 4.1; Enhanced enzyme affinity
Compound N/A* 2-(4-chlorophenyl)-4-oxoquinazoline N-(4-sulfamoylphenyl) logP: 1.5; High polarity, low BBB penetration

Research Findings and Implications

  • Electronic Effects : The 4-methylphenyl group (target) donates electrons via methyl, stabilizing resonance structures in the quinazoline core, whereas chloro or methoxy substituents (analogs) alter electron density, affecting redox stability and intermolecular interactions .
  • Bioactivity Prediction : Using the "read-across" approach (), the target compound’s methyl groups suggest intermediate metabolic stability compared to chlorinated analogs, which may exhibit prolonged half-lives due to slower CYP450 oxidation .
  • Structural Similarity Metrics : Algorithms () quantify ~75% similarity between the target and ’s compound, primarily differing in Position 3 and 2 substituents. This divergence correlates with altered ADME profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。